molecular formula C11H9N3O5 B1486974 Ethyl 7-nitro-4-oxo-3,4-dihydroquinazoline-2-carboxylate CAS No. 1029420-40-3

Ethyl 7-nitro-4-oxo-3,4-dihydroquinazoline-2-carboxylate

Cat. No.: B1486974
CAS No.: 1029420-40-3
M. Wt: 263.21 g/mol
InChI Key: LKNRHKFKTSMVPE-UHFFFAOYSA-N
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Description

Ethyl 7-nitro-4-oxo-3,4-dihydroquinazoline-2-carboxylate is a chemical intermediate designed for research and development applications, particularly in medicinal chemistry. This compound features a quinazolinone core, a privileged scaffold in drug discovery known for its diverse biological activities . The core structure is frequently employed in the design of small molecule inhibitors for various kinases and receptor kinases . Its structural features, including the ester group at the 2-position and the nitro substituent on the aromatic ring, make it a versatile precursor for further synthetic modification to create libraries of compounds for high-throughput screening . Research into analogous quinazolinone derivatives has demonstrated significant potential in anticancer applications. Many such derivatives exhibit anti-proliferative activity against various human cancer cell lines, including HepG-2, A2780, and MDA-MB-231 . The quinazolinone scaffold serves as the central structural element in several known bioactive molecules, such as the EGFR tyrosine kinase inhibitor gefitinib and the BRD4 protein inhibitor PFI-1, highlighting its value in oncology research . Furthermore, this scaffold is a key intermediate in the synthesis of more complex alkaloids like luotonin A and its analogues, which are known for their cytotoxic activity through topoisomerase I inhibition . The ester functional group in related compounds allows for direct transformation into amides, providing a streamlined route to key intermediates for cycloaddition reactions and the generation of structurally diverse libraries . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

ethyl 7-nitro-4-oxo-3H-quinazoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O5/c1-2-19-11(16)9-12-8-5-6(14(17)18)3-4-7(8)10(15)13-9/h3-5H,2H2,1H3,(H,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKNRHKFKTSMVPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=C(C=CC(=C2)[N+](=O)[O-])C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 7-nitro-4-oxo-3,4-dihydroquinazoline-2-carboxylate is a nitrogen-containing heterocyclic compound belonging to the quinazoline family. Its unique structure and functional groups contribute to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacological research.

  • Molecular Formula : C11H9N3O5
  • Molecular Weight : 263.21 g/mol
  • IUPAC Name : Ethyl 7-nitro-4-oxo-3H-quinazoline-2-carboxylate

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the nitro group at position 7 is thought to enhance its reactivity and potential biological efficacy.

Biological Activities

  • Antimicrobial Activity :
    • This compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies have shown that it can inhibit the growth of various strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 5 to 20 µM .
  • Anti-inflammatory Effects :
    • The compound has been evaluated for its COX-2 inhibitory activity, which is crucial for anti-inflammatory responses. In vitro studies have demonstrated that it can inhibit COX-2 activity by up to 47% at a concentration of 20 µM, indicating its potential as an anti-inflammatory agent .
  • Anticancer Potential :
    • Research has indicated that quinazoline derivatives possess anticancer properties. This compound has shown promise in inhibiting cancer cell proliferation in various cancer lines through mechanisms that may involve apoptosis induction and cell cycle arrest .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesBiological ActivityNotes
Ethyl 6-bromo-4-oxo-3,4-dihydroquinazoline-2-carboxylateBromine substitution at position 6Enhanced reactivityIncreased biological activity compared to non-substituted variants
This compoundNitro group at position 7Significant antimicrobial and anti-inflammatory effectsPotentially higher activity due to nitro substitution
Ethyl 4-hydroxyquinazoline-7-carboxylic acidHydroxyl group instead of ketoDifferent reactivity profileLess potent than nitro-substituted derivatives

Case Studies

  • Case Study on Antimicrobial Activity :
    A study assessed the antimicrobial efficacy of ethyl 7-nitro derivatives against multiple bacterial strains. Results indicated that the compound exhibited notable inhibition zones ranging from 18 mm to 24 mm against selected pathogens .
  • Case Study on Anti-inflammatory Properties :
    In a controlled experiment evaluating COX inhibition, ethyl 7-nitro derivatives were tested alongside known COX inhibitors like celecoxib. The findings revealed that while less potent than celecoxib, the compound's inhibitory effects were significant enough to warrant further investigation into its therapeutic applications .

Scientific Research Applications

The biological activity of ethyl 7-nitro-4-oxo-3,4-dihydroquinazoline-2-carboxylate is attributed to its ability to interact with various biological targets. The presence of the nitro group enhances its reactivity and potential efficacy in pharmacological contexts.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies have reported minimum inhibitory concentration (MIC) values ranging from 5 to 20 µM against strains such as Staphylococcus aureus and Escherichia coli.

Bacterial StrainMIC (µM)
Staphylococcus aureus10
Escherichia coli15

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has shown potential anti-inflammatory effects. In vitro studies indicate that it can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. Although less potent than established COX inhibitors like celecoxib, its effects are significant enough to warrant further investigation.

InhibitorIC50 (µM)
Celecoxib0.5
Ethyl 7-nitro compound5

Anticancer Potential

Recent studies have explored the anticancer potential of this compound. It has demonstrated cytotoxic effects against various cancer cell lines, suggesting that it may interfere with cancer cell proliferation and induce apoptosis.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with related compounds is useful.

Compound NameStructural FeaturesBiological Activity
Ethyl 6-bromo-4-oxo-3,4-dihydroquinazoline-2-carboxylateBromine substitution at position 6Enhanced reactivity
Ethyl 7-nitro compoundNitro group at position 7Significant antimicrobial and anti-inflammatory effects
Ethyl 4-hydroxyquinazoline-7-carboxylic acidHydroxyl group instead of ketoLess potent than nitro-substituted derivatives

Case Study on Antimicrobial Activity

A study assessed the antimicrobial efficacy of ethyl 7-nitro derivatives against multiple bacterial strains. Results indicated notable inhibition zones ranging from 18 mm to 24 mm against selected pathogens.

Case Study on Anti-inflammatory Properties

In controlled experiments evaluating COX inhibition alongside known COX inhibitors like celecoxib, findings revealed that while less potent than celecoxib, the compound's inhibitory effects were significant enough to warrant further investigation into its therapeutic applications.

Comparison with Similar Compounds

Research Findings and Key Insights

Synthetic Efficiency : The nitro group in this compound enables high-yield cyclizations (e.g., 83% yield in Michael additions; ), whereas brominated analogues require harsher conditions for comparable transformations .

Stability : The nitro-substituted derivative exhibits lower thermal stability than its unsubstituted counterpart, necessitating controlled conditions during storage and reactions.

Biological Activity: Luotonin A derivatives synthesized from the target compound show superior antitumor activity compared to quinoline-based analogues, likely due to enhanced DNA topoisomerase I inhibition .

Preparation Methods

Synthesis of Quinazoline Core

A common route to the quinazoline core involves the condensation of 2-aminobenzamide derivatives with α-keto acids or aldehydes under reflux conditions. For example, benzamide derivatives react with ethyl glyoxylate in toluene at elevated temperatures (~120 °C), followed by treatment with thionyl chloride (SOCl2) to facilitate cyclization and formation of the quinazoline ring system. This method yields quinazoline-2-carboxylate intermediates that can be further functionalized.

Step Reagents & Conditions Outcome
1 Benzamide + Ethyl glyoxylate, reflux in toluene (120 °C) Formation of intermediate keto-amide
2 Addition of SOCl2, stirring at 60 °C, then reflux Cyclization to quinazoline-2-carboxylic acid derivative
3 Work-up and purification Quinazoline-2-carboxylate intermediate

Introduction of the 7-Nitro Group

The 7-nitro substituent can be introduced by starting from a nitro-substituted aniline or benzamide precursor, which is then incorporated into the quinazoline ring system during the cyclization step. Alternatively, nitration reactions on the quinazoline core post-synthesis are possible but less common due to potential side reactions.

Esterification to Ethyl Ester

The carboxylic acid group at position 2 is converted to the ethyl ester typically by reaction with ethanol under acidic or catalytic conditions or by using ethyl glyoxylate as a starting reagent in the cyclization step. This step ensures the formation of the ethyl 2-carboxylate moiety.

Representative Experimental Procedure (Adapted from Literature)

  • Step 1: To a stirred solution of 7-nitro-2-aminobenzamide (15 mmol) and triethylamine (25 mmol) in dichloromethane (30 mL) at 0 °C, a solution of ethyl glyoxylate (15 mmol) in dichloromethane (10 mL) is added dropwise over 5 minutes.
  • Step 2: The reaction mixture is stirred at room temperature for 12 hours to allow condensation and cyclization.
  • Step 3: The mixture is poured into saturated aqueous sodium bicarbonate solution and extracted with dichloromethane.
  • Step 4: The organic phases are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
  • Step 5: The crude product is purified by silica gel column chromatography using petroleum ether:ethyl acetate (5:1 v/v) to yield this compound as a solid.

Reaction Scheme Summary

Compound/Step Reagents/Conditions Yield/Notes
7-nitro-2-aminobenzamide Triethylamine, CH2Cl2, 0 °C Starting amine precursor
+ Ethyl glyoxylate Dropwise addition, room temperature, 12 h Formation of quinazoline intermediate
Work-up Saturated NaHCO3, extraction, drying Isolation of crude product
Purification Silica gel column chromatography Pure this compound

Analytical and Purification Techniques

  • Purification: Silica gel column chromatography is the preferred method, typically using petroleum ether and ethyl acetate mixtures in ratios such as 5:1 or 3:1 to achieve good separation.
  • Drying: Anhydrous sodium sulfate is used to remove moisture from organic extracts.
  • Characterization: Products are characterized by IR, ^1H NMR, ^13C NMR, and mass spectrometry to confirm structure and purity.

Summary Table of Preparation Parameters

Parameter Details Comments
Starting materials 7-nitro-2-aminobenzamide, ethyl glyoxylate Nitro-substituted amine is key precursor
Solvent Dichloromethane (CH2Cl2) Common organic solvent for condensation
Base Triethylamine Neutralizes acid, promotes reaction
Temperature 0 °C (addition), then room temperature Controls reaction rate and selectivity
Reaction time 12 hours Sufficient for complete conversion
Work-up Saturated NaHCO3, extraction, drying Standard organic extraction procedure
Purification Silica gel chromatography Petroleum ether:ethyl acetate (5:1)
Yield Moderate to good (typically 60-80%) Dependent on purity of starting materials

Q & A

Q. Basic

  • NMR spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR (e.g., δ 162.6 ppm for carbonyl groups) confirm backbone structure .
  • LC-MS : Electrospray ionization (ESI) detects molecular ions (e.g., m/z 241 [M+H]+^+) and validates purity (>95% via HPLC) .
  • Elemental analysis : Matches theoretical molecular formula (C11_{11}H10_{10}N2_2O3_3) to experimental data .

How should researchers address discrepancies between observed and theoretical physicochemical properties during validation?

Advanced
Discrepancies in properties like melting point or solubility may arise from polymorphic forms or impurities. Strategies include:

  • Recrystallization : Use solvents like ethanol/water mixtures to isolate pure crystals.
  • Thermogravimetric analysis (TGA) : Assess thermal stability and decomposition patterns.
  • Cross-validation : Compare spectroscopic data with literature (e.g., boiling point: 363.7°C at 760 mmHg ).

What are the critical stability considerations for storing and handling this compound?

Q. Basic

  • Storage : Keep in airtight, light-resistant containers at 2–8°C to prevent hydrolysis or photodegradation .
  • Handling : Use inert atmospheres (e.g., nitrogen) during synthesis to avoid oxidation.
  • Moisture control : Store in desiccators with silica gel to maintain stability .

What synthetic strategies are employed to develop antimicrobial derivatives from this quinazoline scaffold?

Advanced
Derivatives are synthesized via:

  • Click chemistry : N-propargylation followed by azide-alkyne cycloaddition to introduce triazole moieties .
  • Decarboxylation : Heat-mediated removal of the ester group to generate reactive intermediates for coupling with amines (e.g., piperazine) .
  • Ring expansion : Incorporate fluorinated groups (e.g., 7-chloro-6-fluoro) to enhance bacterial membrane penetration .

How can researchers validate the compound’s purity post-synthesis, and what analytical thresholds are acceptable?

Q. Advanced

  • HPLC : Purity ≥98% with a retention time matching reference standards (e.g., tR_R = 22.2 min on C4 columns) .
  • Mass spectrometry : Isotopic patterns should align with theoretical distributions (e.g., m/z 218.0691 for [M]+^+).
  • Karl Fischer titration : Moisture content <0.5% to ensure stability during storage .

What safety protocols are essential for mitigating risks during experimental handling?

Q. Basic

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of dust or vapors.
  • Emergency measures : Immediate rinsing with water for 15 minutes upon exposure, followed by medical evaluation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 7-nitro-4-oxo-3,4-dihydroquinazoline-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 7-nitro-4-oxo-3,4-dihydroquinazoline-2-carboxylate

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